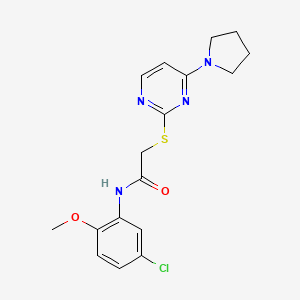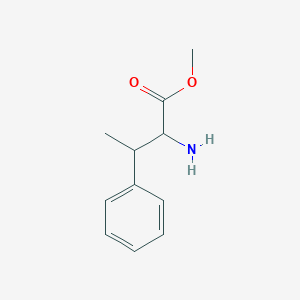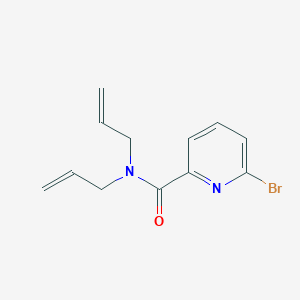
6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyridine derivative and has a molecular formula of C14H15BrN2O.
Mecanismo De Acción
The mechanism of action of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been reported that this compound can induce apoptosis (cell death) in cancer cells. This effect is likely due to the inhibition of HDACs, which can lead to the activation of pro-apoptotic genes and the repression of anti-apoptotic genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide in lab experiments is its specificity for HDACs. This compound has been reported to selectively inhibit HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration of this compound for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its effects on other biological processes, such as epigenetic regulation and immune function. Additionally, further studies are needed to determine the optimal concentration and dosing regimen for the use of this compound in lab experiments. Overall, the study of this compound has the potential to lead to new insights into the role of HDACs in disease and to the development of novel therapeutic strategies.
In conclusion, this compound is a pyridine derivative that has potential applications in scientific research. Its inhibition of HDACs makes it a useful tool for studying the role of HDACs in various biological processes. However, further studies are needed to determine its optimal concentration and dosing regimen for use in lab experiments. The future directions for the study of this compound include investigating its potential as a therapeutic agent and studying its effects on other biological processes.
Métodos De Síntesis
The synthesis of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide involves the reaction of 6-bromo-2-pyridinecarboxylic acid with propargylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with propargyl bromide to yield the final product. This method has been reported in the literature and has been successfully used to synthesize this compound.
Aplicaciones Científicas De Investigación
6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide has potential applications in scientific research. This compound has been reported to have inhibitory effects on certain enzymes, such as histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. Therefore, the inhibition of HDACs by this compound could potentially be used as a therapeutic strategy for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
6-bromo-N,N-bis(prop-2-enyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(13)14-10/h3-7H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMMTOYMVOLPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=NC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
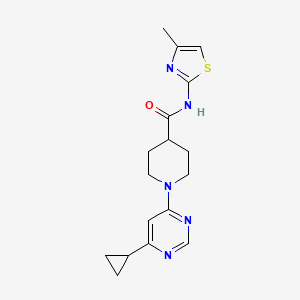
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
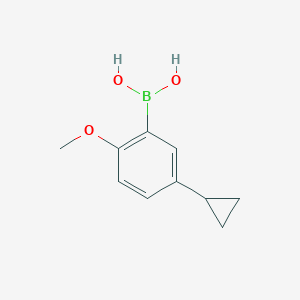
![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
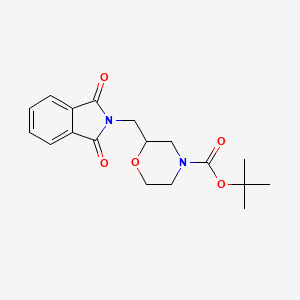
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)
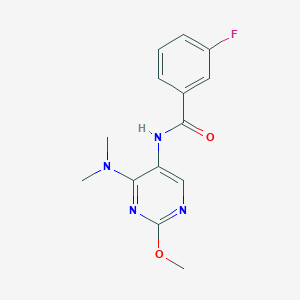
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)
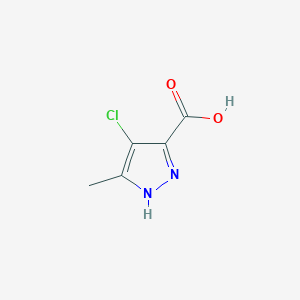
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)
